Para- vs. Meta-Nitrobenzyl Isomer Differentiation
The target compound (CAS 894007-85-3) bears a 4‑nitrobenzyl (para‑nitro) substituent at the sulfonyl group, in contrast to the 3‑nitrobenzyl (meta‑nitro) isomer (CAS 894008‑39‑0) . The nitro‑group position dictates the electronic and steric properties of the benzylsulfonyl pharmacophore: the para‑nitro group exerts a stronger resonance electron‑withdrawing effect (σₚ = +0.78 vs. σₘ = +0.71) and alters the dipole vector of the aryl ring relative to the indole core. This positional isomerism is structurally non‑interchangeable in target‑binding interactions.
| Evidence Dimension | Nitro‑benzyl substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 4‑Nitrobenzyl (para‑nitro) substitution; CAS 894007‑85‑3; C₂₁H₂₁N₃O₅S; MW 427.48 g/mol |
| Comparator Or Baseline | 3‑Nitrobenzyl (meta‑nitro) isomer; CAS 894008‑39‑0; C₂₁H₂₁N₃O₅S; MW 427.48 g/mol |
| Quantified Difference | Identical molecular formula and MW; differentiation is solely regiospecific (para vs. meta nitro position on benzyl ring) |
| Conditions | Chemical identity and structural analysis (NMR, LC‑MS, HPLC retention time); no bioassay data directly comparing these two isomers has been identified in the public literature |
Why This Matters
Para‑nitro versus meta‑nitro substitution may yield divergent target‑binding modes; procurement of the wrong positional isomer invalidates SAR studies and can lead to false‑negative or false‑positive screening results.
